2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
Overview
Description
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride, commonly known as Et-Pyr-Et, is a chiral compound that is widely used in the synthesis of various pharmaceuticals, including anti-epileptic drugs, antifungal agents, and antiviral agents. It is also used in the synthesis of several monomers and polymers for various industrial and medical applications. Et-Pyr-Et is a stable, water-soluble, and non-toxic compound, making it an ideal choice for a variety of applications.
Scientific Research Applications
Ethanol and Ethyl Compounds in Biological Systems
Interactions with the Central Nervous System
Research on taurine and ethanol interactions within the central nervous system (CNS) reveals how endogenous amino acids like taurine can modulate the effects of ethanol. Both substances influence neuronal ligand-gated chloride channels and other cation channels, affecting behaviors like locomotion and sedation. These interactions suggest potential therapeutic avenues for alcohol abuse treatment (Oliver, 2002).
Ethanol Metabolites and Biomarkers
Ethyl Glucuronide as an Alcohol Consumption Marker
Ethyl glucuronide (EtG) analysis in hair has emerged as a reliable method to assess long-term alcohol consumption habits. It provides a more stable and temporally extended marker than direct ethanol measurement, offering insights into individual drinking behaviors over time (Biondi et al., 2019).
Ethanol in Energy and Environmental Contexts
Ethanol as an Alternative Energy Source
Ethanol's role as an alternative energy source, particularly in the conversion of lignocellulosic materials to biofuels, demonstrates its importance in renewable energy research. The efficiency of ethanol production from various biomass sources, including its environmental impact and energy balance, is a key area of study (Swati et al., 2013).
Ethanol in Industrial Processes
Dehydration of Ethanol to Ethylene
The conversion of ethanol to ethylene represents a significant industrial process, offering an economically feasible alternative to petroleum-based ethylene production. This process, including the development of efficient catalysts and reaction mechanisms, is crucial for the chemical industry and for the production of a wide range of synthetic materials (Zhang & Yu, 2013).
properties
IUPAC Name |
2-[ethyl(pyrrolidin-3-yl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-2-10(5-6-11)8-3-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOVMGTQSWZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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